molecular formula C10H11ClO2 B15329418 Methyl 6-chloro-2,3-dimethylbenzoate

Methyl 6-chloro-2,3-dimethylbenzoate

Cat. No.: B15329418
M. Wt: 198.64 g/mol
InChI Key: LJQCXONLWCVUIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-chloro-2,3-dimethylbenzoate is an organic compound with the molecular formula C10H11ClO2. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and the benzene ring is substituted with chlorine and methyl groups. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-chloro-2,3-dimethylbenzoate can be synthesized through several methods. One common method involves the esterification of 6-chloro-2,3-dimethylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst concentration, can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-2,3-dimethylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other functional groups.

    Reduction Reactions: The ester group can be reduced to an alcohol under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace the chlorine atom.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the methyl groups.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the ester group.

Major Products Formed

    Substitution: Products may include various substituted benzoates depending on the nucleophile used.

    Oxidation: Products can include carboxylic acids or aldehydes.

    Reduction: The primary product is the corresponding alcohol.

Scientific Research Applications

Methyl 6-chloro-2,3-dimethylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 6-chloro-2,3-dimethylbenzoate depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, resulting in the formation of a new compound. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,3-dimethylbenzoate: Lacks the chlorine substituent.

    Methyl 6-chloro-2-methylbenzoate: Has only one methyl group.

    Methyl 6-chlorobenzoate: Lacks the additional methyl groups.

Uniqueness

Methyl 6-chloro-2,3-dimethylbenzoate is unique due to the presence of both chlorine and two methyl groups on the benzene ring. This specific substitution pattern can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in various chemical syntheses and applications.

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

methyl 6-chloro-2,3-dimethylbenzoate

InChI

InChI=1S/C10H11ClO2/c1-6-4-5-8(11)9(7(6)2)10(12)13-3/h4-5H,1-3H3

InChI Key

LJQCXONLWCVUIO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)C(=O)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.